molecular formula C17H17N3O2 B14078938 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione

2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B14078938
M. Wt: 295.34 g/mol
InChI Key: SAIGDHASKSKTRV-UHFFFAOYSA-N
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Description

2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound featuring a pyrazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione typically involves the reaction of 3-methyl-4-phenyl-1H-pyrazol-5-amine with cyclohexane-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium acetate and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

3-hydroxy-2-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C17H17N3O2/c1-11-16(12-6-3-2-4-7-12)17(20-19-11)18-10-13-14(21)8-5-9-15(13)22/h2-4,6-7,10,21H,5,8-9H2,1H3,(H,19,20)

InChI Key

SAIGDHASKSKTRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N=CC2=C(CCCC2=O)O)C3=CC=CC=C3

Origin of Product

United States

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